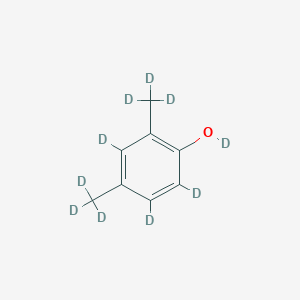

2,4-Dimethylphenol-d10

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFFULVDNCHOFZ-WOMAJQTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of 2,4 Dimethylphenol D10

Chemical Synthesis Pathways for Deuteration of 2,4-Dimethylphenol (B51704)

The most common and efficient pathway for the deuteration of 2,4-dimethylphenol involves direct exchange with a deuterium (B1214612) source under acidic conditions. This method is effective for activated aromatic systems like phenols, where the electron-donating nature of the hydroxyl and methyl groups facilitates the substitution process.

Deuterium Exchange Reactions and Mechanisms

The core of the synthesis lies in the hydrogen-deuterium exchange reaction, a process where a hydrogen atom in a molecule is replaced by a deuterium atom. In the context of 2,4-dimethylphenol, this exchange occurs at multiple sites: the labile proton of the hydroxyl group, the protons on the aromatic ring, and the protons on the two methyl groups.

The incorporation of deuterium onto the aromatic ring of 2,4-dimethylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com Phenols are highly susceptible to electrophilic substitution because the hydroxyl group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.com The two methyl groups are also activating, further enhancing the nucleophilicity of the ring.

The mechanism involves two main steps:

Attack on the Electrophile : The electron-rich aromatic ring acts as a nucleophile and attacks a deuterium cation (D⁺), which serves as the electrophile. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A base in the reaction mixture, typically a conjugate base of the acid catalyst or a water molecule, removes a proton (H⁺) from the carbon atom that now bears the deuterium atom. This is a fast step that restores the aromaticity of the ring, resulting in the net substitution of a hydrogen atom with a deuterium atom. masterorganicchemistry.com

For 2,4-dimethylphenol, the hydroxyl group at position 1 and the methyl groups at positions 2 and 4 direct the electrophilic substitution to the available ortho and para positions (positions 3, 5, and 6). Under forcing conditions, exchange also occurs at the methyl groups, leading to the fully deuterated 2,4-Dimethylphenol-d10.

Deuterium oxide (D₂O), or heavy water, serves as the primary and most cost-effective source of deuterium for the exchange reaction. acs.orgyoutube.com However, D₂O alone is not electrophilic enough to be attacked by the aromatic ring. Therefore, a strong acid catalyst is required to generate a potent deuterium electrophile.

Optimization of Reaction Parameters for Deuteration Efficiency

The efficiency of the deuteration process, measured by the percentage of deuterium incorporation, is highly dependent on several reaction parameters. Fine-tuning these conditions is crucial for achieving high levels of isotopic enrichment.

The concentration of the acid catalyst plays a pivotal role in the rate of the H-D exchange reaction. A higher acid concentration increases the availability of the D⁺ electrophile, which generally accelerates the reaction. However, an excessively high concentration can lead to unwanted side reactions, such as sulfonation (if using sulfuric acid) or degradation of the starting material. The optimal acid concentration balances reaction rate with product stability and yield.

Table 1: Conceptual Influence of Acid Concentration on Deuteration Efficiency

| Acid Concentration | Rate of Deuteration | Potential Side Reactions | Overall Efficiency |

|---|---|---|---|

| Low | Slow | Minimal | Low (incomplete exchange) |

| Moderate | Moderate to Fast | Low | Optimal |

| High | Very Fast | Increased risk of degradation/sulfonation | Sub-optimal to Poor |

Temperature is another critical factor that significantly affects the deuteration reaction. Generally, increasing the reaction temperature increases the rate of H-D exchange by providing the necessary activation energy for the electrophilic aromatic substitution. Many deuteration procedures for aromatic compounds are conducted under high-temperature conditions to ensure complete exchange. tn-sanso.co.jpmdpi.com For instance, methods involving refluxing the substrate in an acidified D₂O solution are common. researchgate.net

Pressure is typically not a primary parameter for liquid-phase H-D exchange reactions unless the reaction is carried out at temperatures above the boiling point of the solvent (D₂O), in which case a sealed vessel is required to maintain the liquid phase and prevent the loss of volatile materials. High-temperature and high-pressure conditions are often employed in flow synthesis methods to improve throughput and reaction efficiency. tn-sanso.co.jp

Table 2: General Effect of Temperature on Deuteration of Aromatic Compounds

| Temperature Range | Reaction Time | Deuterium Incorporation Level | Notes |

|---|---|---|---|

| Room Temperature (20-25°C) | Very Long (days) | Low to Moderate | Generally inefficient for ring deuteration. |

| Moderate (60-100°C) | Moderate (hours) | Good | Commonly used for reflux conditions at atmospheric pressure. |

| High (150-250°C) | Short (minutes to hours) | Excellent / Complete | Often requires a sealed reactor to handle increased pressure. tn-sanso.co.jp |

Reaction Duration and Deuteration Yield

For instance, the deuteration of benzylic compounds using a Palladium on Carbon (Pd/C) catalyst in heavy water (D₂O) has been shown to be effective, with reaction times extending up to three days at ambient temperature to achieve significant deuterium incorporation. researchgate.net In the context of other aromatic compounds, microwave-assisted deuteration using a Pd/C-Al-D₂O system has been reported to yield highly deuterated products rapidly. nih.gov The yield of such reactions is often high, with the primary product being the deuterated form of the starting material. nih.gov

The following interactive table provides hypothetical data based on typical outcomes for the deuteration of substituted phenols to illustrate the relationship between reaction time and deuteration yield.

| Reaction Time (hours) | Deuteration Yield (%) |

| 12 | 65 |

| 24 | 85 |

| 48 | 95 |

| 72 | >98 |

Note: This data is illustrative for substituted phenols and may not represent the exact values for this compound.

Catalytic Systems for Deuteration

The choice of catalyst is paramount in directing the efficiency and regioselectivity of the deuteration process. For phenolic compounds like 2,4-dimethylphenol, platinum group metals are often the catalysts of choice.

Palladium-Carbon (Pd/C) Catalysis

Palladium supported on carbon (Pd/C) is a widely utilized heterogeneous catalyst for H-D exchange reactions. consensus.app It facilitates the deuteration of aromatic compounds in the presence of a deuterium source, such as deuterium gas (D₂) or, more conveniently and safely, heavy water (D₂O). nih.gov The catalytic activity of Pd/C allows for the exchange of hydrogen atoms on both the aromatic ring and the aliphatic side chains with deuterium. However, the selectivity of Pd/C can be variable, and in some cases, it may preferentially catalyze deuteration at the benzylic positions (the methyl groups in the case of 2,4-dimethylphenol). researchgate.net Achieving full deuteration of the aromatic ring with Pd/C can sometimes require forcing conditions, such as elevated temperatures. researchgate.net

Rhodium Oxide (Rh₂O₃) Catalysis

While specific studies detailing the use of Rhodium Oxide (Rh₂O₃) for the deuteration of 2,4-dimethylphenol are scarce, rhodium catalysts, in general, are known to be effective for H-D exchange in aromatic systems. For instance, rhodium trichloride (B1173362) (RhCl₃) has been used in conjunction with NaBD₄ and D₂O to catalyze the deuteration of aromatic compounds. nih.gov Cationic rhodium(III) catalysts have also demonstrated efficacy in the ortho-deuteration of aromatic carboxylic acids, using D₂O as the deuterium source. acs.orgresearchgate.net These findings suggest that rhodium-based catalysts, potentially including rhodium oxide, could serve as a viable system for the deuteration of phenols, although the specific performance and selectivity would require experimental verification.

Comparative Analysis of Catalyst Performance and Selectivity

Palladium catalysts are well-established for their ability to catalyze deuteration at both aromatic and benzylic positions. researchgate.net Their selectivity can be influenced by the specific reaction conditions. Rhodium catalysts, on the other hand, have been noted for their utility in directed deuteration, particularly at positions ortho to a directing group. acs.orgresearchgate.net

The following table provides a qualitative comparison based on general observations for the deuteration of aromatic compounds.

| Catalyst | Typical Selectivity | Relative Activity |

| Pd/C | Aromatic and benzylic positions | Moderate to high |

| Rh-based | Can be directed (e.g., ortho) | High |

Note: This is a generalized comparison and the actual performance for this compound may vary.

Isotopic Effects in this compound Synthesis

Isotope effects are phenomena where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. In the synthesis of this compound, kinetic isotope effects (KIEs) can provide valuable insights into the reaction mechanism.

Inverse Kinetic Isotope Effect in Deuteration Processes

An inverse kinetic isotope effect (IKIE) is observed when a reaction proceeds faster with a heavier isotope than with a lighter one (kH/kD < 1). wikipedia.org This phenomenon can occur in certain chemical reactions, including some catalytic deuteration processes. An IKIE is often associated with a change in the hybridization state of a carbon atom from sp² to sp³ in the transition state of the rate-determining step. wikipedia.org This change leads to a stiffening of the C-H (or C-D) bending vibrations in the transition state compared to the ground state. Since the zero-point energy of a C-D bond is lower than that of a C-H bond, the activation energy for the deuterated species can be lower, resulting in a faster reaction rate.

While a specific study on the inverse kinetic isotope effect in the synthesis of this compound is not available, the principles of IKIE are relevant to the mechanistic understanding of catalytic H-D exchange on aromatic rings. The interaction of the aromatic π-system with the catalyst surface during the exchange process can lead to transition states where such hybridization changes might occur. researchgate.net

Positional Selectivity of Deuterium Incorporation (e.g., methyl groups)

The synthesis of this compound, where all ten non-labile hydrogen atoms are replaced with deuterium, requires methods that ensure high levels of isotopic incorporation across both the aromatic ring and the methyl groups. The selectivity of deuterium incorporation is highly dependent on the chosen catalyst and reaction conditions.

For deuteration of the aromatic ring of phenols, heterogeneous acid-catalyzed hydrogen-deuterium (H/D) exchange is a viable method. researchgate.net This process can be performed using a polymer-supported acid catalyst like Amberlyst 15 in deuterium oxide (D₂O), which facilitates the exchange of aromatic protons for deuterium. researchgate.net However, achieving deuteration on the methyl groups requires a different strategic approach.

The precise installation of a trideuteromethyl (-CD₃) group is a specialized area of synthetic chemistry, often referred to as the incorporation of a deuterated "magic methyl" group. nih.gov This is typically not achieved by simple H/D exchange on a pre-existing methyl group but rather by constructing the molecule with a deuterated methyl source. nih.gov One of the most common and inexpensive reagents for this purpose is deuterated methanol (B129727) (CD₃OD). nih.gov This reagent can serve as the precursor for nearly all other trideuteromethylation reagents, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate (CD₃OTs). nih.gov Therefore, a plausible synthetic route for this compound would involve a multi-step process starting with precursors already containing trideuteromethyl groups, followed by deuteration of the aromatic ring.

The following table summarizes potential deuteration strategies and their positional selectivity:

| Method | Deuterium Source | Typical Catalyst/Reagent | Target Position | Selectivity |

| Catalytic H/D Exchange | D₂O | Amberlyst 15, Palladium (Pd), Platinum (Pt) researchgate.netansto.gov.au | Aromatic Ring C-H | High for aryl C-H bonds; generally does not affect methyl C-H. researchgate.net |

| Trideuteromethylation | CD₃OD, CD₃I nih.gov | Various coupling catalysts | Methyl Groups (C-CD₃) | Specifically incorporates a -CD₃ group; does not exchange existing C-H bonds. nih.gov |

Industrial-Scale Production and Scale-Up Challenges

The transition from laboratory synthesis to industrial-scale production of deuterated compounds like this compound presents significant challenges. Traditional batch production methods are often labor-intensive, limited in scale, and can pose safety risks, particularly when handling high-pressure deuterium gas. ansto.gov.au Flow chemistry has emerged as a powerful alternative for the large-scale synthesis of deuterated molecules, offering improved efficiency, safety, and control over reaction parameters. ansto.gov.aunih.gov

Catalyst Deactivation and Solvent Recovery

In large-scale catalytic deuteration, maintaining the activity and longevity of the catalyst is crucial for economic viability.

Catalyst Deactivation: Catalysts used in deuteration, such as platinum or palladium, are susceptible to deactivation. ansto.gov.au This loss of activity can be caused by several factors, including poisoning by reagents or impurities that bind to the catalyst's active sites. nih.gov For instance, studies on platinum-catalyzed exchange reactions have shown that the catalyst's activity can be significantly altered by the presence of the organic substrate itself, which can modify the catalyst surface through π-complex interactions. The method of catalyst preparation and activation is also a critical variable that can influence its initial activity and subsequent deactivation rate. Photo-induced C-H reductive elimination has also been identified as a deactivation pathway for certain iridium-based catalysts. researchgate.net

Solvent Recovery: The choice of solvent is critical in deuteration reactions to prevent unwanted H/D exchange. Aprotic solvents, such as ethyl acetate, are often preferred over protic solvents like methanol to maximize deuterium incorporation. thalesnano.com On an industrial scale, the recovery and recycling of these solvents are essential for reducing costs and minimizing environmental impact. The separation of the deuterated product from the solvent and the removal of any water (H₂O or D₂O) are key steps in the downstream processing that add to the complexity and cost of scale-up.

Continuous-Flow Reactor Designs and Efficiency

Continuous-flow reactors offer a transformative solution to many of the challenges associated with batch production of deuterated compounds. researchgate.net Systems like the H-Cube® and those from Vapourtec are designed to enhance the efficiency and safety of deuteration reactions. ansto.gov.authalesnano.com

A key advantage of some flow reactors is their ability to generate high-purity deuterium gas on-demand through the electrolysis of D₂O. thalesnano.comresearchgate.net This eliminates the need to handle and store large volumes of flammable D₂ gas, significantly improving laboratory and industrial safety. thalesnano.com Flow chemistry allows for precise control over reaction time, temperature, and pressure, which can lead to improved selectivity and minimized decomposition of thermally sensitive molecules. ansto.gov.au

The efficiency of continuous-flow systems is notable. They can facilitate multi-gram scale synthesis by adapting established batch processes to a continuous format. ansto.gov.au This approach not only increases production capacity but also encourages the exploration of novel deuteration methodologies. ansto.gov.au

The table below compares key aspects of traditional batch reactors with modern continuous-flow systems for deuteration.

| Feature | Batch Reactor | Continuous-Flow Reactor | Reference |

| Deuterium Source | High-pressure D₂ gas cylinder | In-situ generation from D₂O | ansto.gov.authalesnano.com |

| Safety | Risks associated with handling flammable, high-pressure gas | Inherently safer due to small reaction volumes and on-demand gas generation | thalesnano.com |

| Scalability | Limited and labor-intensive | More easily scalable for multigram synthesis | ansto.gov.au |

| Process Control | Less precise control over temperature and time | Precise control over reaction parameters, improving selectivity | ansto.gov.au |

| Efficiency | Can be time-consuming with lower deuterium efficiency | Rapid reactions with high deuterium efficiency and streamlined processing | ansto.gov.authalesnano.com |

Advanced Analytical Characterization and Quantification of 2,4 Dimethylphenol D10

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 2,4-Dimethylphenol-d10 from intricate sample mixtures, enabling its accurate detection and quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the specificity of mass spectrometric detection make it ideal for distinguishing between the deuterated standard and the native analyte. In this context, this compound is introduced into a sample as an internal standard to enable precise quantification of 2,4-dimethylphenol (B51704).

Selective Ion Monitoring (SIM) is a highly sensitive mode of operation in mass spectrometry where the instrument is set to detect only specific mass-to-charge (m/z) ratios. This targeted approach significantly enhances the signal-to-noise ratio for the analytes of interest. upenn.edu When analyzing a sample containing both 2,4-dimethylphenol and its deuterated internal standard, this compound, SIM is employed to monitor the distinct m/z values for each compound.

The molecular weight of 2,4-dimethylphenol (C8H10O) is 122.16 g/mol , while this compound (C8D10O) has a molecular weight of approximately 132.22 g/mol . This mass difference, arising from the replacement of ten hydrogen atoms with deuterium (B1214612), results in a clear shift in the m/z of the molecular ions and characteristic fragment ions in the mass spectrum. By monitoring the unique m/z for both the analyte and the internal standard, their respective concentrations can be determined with high accuracy.

Table 1: Theoretical m/z Shifts for 2,4-Dimethylphenol and this compound in GC-MS Analysis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ion (m/z) |

| 2,4-Dimethylphenol | C8H10O | 122.16 | 122 (Molecular Ion), 107 (Fragment Ion) |

| This compound | C8D10O | 132.22 | 132 (Molecular Ion), 116 (Fragment Ion) |

Note: The fragment ions correspond to the loss of a methyl group.

The use of this compound as an internal standard is a cornerstone of robust quantitative analysis protocols in GC-MS. epa.gov A known amount of the deuterated standard is added to the sample prior to extraction and analysis. The ratio of the peak area of the native analyte (2,4-dimethylphenol) to the peak area of the internal standard (this compound) is then used to calculate the concentration of the analyte. This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument response.

A calibration curve is typically generated by analyzing a series of standards containing known concentrations of 2,4-dimethylphenol and a constant concentration of this compound. The response ratio is plotted against the concentration of the analyte to establish a linear relationship.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For non-volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. While 2,4-dimethylphenol is amenable to GC-MS, LC-MS/MS can also be employed, particularly when analyzing complex biological or environmental samples that may require less sample volatility. In such applications, this compound serves as an excellent internal standard. nih.gov

The principle remains the same as in GC-MS: the distinct mass difference between the analyte and the deuterated standard allows for their simultaneous monitoring and accurate quantification. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM). shimadzu.com

Table 2: Hypothetical Selected Reaction Monitoring (SRM) Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,4-Dimethylphenol | 121 | 106 |

| This compound | 131 | 115 |

Note: These transitions are illustrative and would be optimized during method development. The precursor ions represent the [M-H]- ions in negative ionization mode.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is another powerful technique for the analysis of phenolic compounds. nih.gov To enhance the sensitivity and selectivity of detection, a derivatization step is often employed. This involves a chemical reaction to attach a chromophore or fluorophore to the analyte.

When using HPLC with derivatization for the quantification of 2,4-dimethylphenol, this compound is used as an internal standard. Both the analyte and the internal standard will undergo the derivatization reaction. Since their chromatographic behavior is nearly identical, they will co-elute. The detector response for the derivatized products can then be used to determine the concentration of the native compound, with the deuterated standard correcting for variations in derivatization efficiency and injection volume.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyr-GC/MS) with Deuterated Standards

Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyr-GC/MS) is a technique used for the analysis of non-volatile materials, including polymers and complex organic matter. The sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments that can then be analyzed by GC-MS.

In the context of analyzing materials that may contain or degrade to form 2,4-dimethylphenol, the use of a deuterated internal standard like this compound is crucial for accurate quantification. nih.govnih.gov The deuterated standard is added to the sample prior to pyrolysis. As the sample is pyrolyzed, both the native compound and the internal standard are generated and subsequently analyzed by GC-MS. This approach helps to correct for variations in pyrolysis efficiency and matrix effects, ensuring reliable quantitative results. researchgate.net The use of deuterated internal standards of similar polymeric structure can correct for variable analyte recovery caused by sample size, matrix effects, and ion source variability. nih.gov

Spectroscopic Characterization Methods

The definitive identification and structural confirmation of isotopically labeled compounds such as this compound are reliant on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed information about the location of deuterium atoms and the isotopic purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of deuterium atoms within a molecule. In the case of this compound, both ¹H (proton) and ²H (deuterium) NMR spectroscopy can be employed.

¹H NMR is used to confirm the absence of protons at the labeled positions. For this compound, the aromatic protons and the protons on the methyl groups and the hydroxyl group are substituted with deuterium. Consequently, the ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to these protons when compared to the spectrum of the unlabeled 2,4-Dimethylphenol.

²H NMR, on the other hand, directly detects the deuterium nuclei. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for the direct confirmation of the deuterium labeling sites. The resulting spectrum would exhibit signals corresponding to the deuterated aromatic ring, methyl groups, and the hydroxyl group.

Representative ¹H NMR Data for Unlabeled 2,4-Dimethylphenol

To illustrate the expected changes upon deuteration, the following table presents typical ¹H NMR chemical shifts for unlabeled 2,4-Dimethylphenol. In the spectrum of this compound, these signals would be absent.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (position 3) | ~6.95 | d |

| Aromatic H (position 5) | ~6.65 | dd |

| Aromatic H (position 6) | ~7.00 | d |

| Methyl H (position 2) | ~2.20 | s |

| Methyl H (position 4) | ~2.25 | s |

| Hydroxyl H | ~4.80 | s |

| This is a representative table based on typical chemical shifts for 2,4-Dimethylphenol. Actual values may vary depending on the solvent and experimental conditions. |

Expected ²H NMR Data for this compound

The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms.

| Deuterium Site | Expected Chemical Shift (δ, ppm) |

| Aromatic D (positions 3, 5, 6) | ~6.6-7.0 |

| Methyl D (positions 2, 4) | ~2.2-2.3 |

| Hydroxyl D | ~4.8 |

| This is a representative table based on the expected chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions. |

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for assessing its isotopic purity. The mass spectrum of the deuterated compound will show a molecular ion peak that is shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, corresponding to the number of deuterium atoms incorporated.

For 2,4-Dimethylphenol (C₈H₁₀O), the nominal molecular weight is 122 g/mol . With the substitution of ten hydrogen atoms with deuterium, the nominal molecular weight of this compound (C₈D₁₀O) increases to 132 g/mol .

The isotopic pattern in the mass spectrum provides information about the isotopic enrichment of the sample. A high-resolution mass spectrometer can resolve the peaks corresponding to molecules with varying numbers of deuterium atoms, allowing for the calculation of the percentage of d10, d9, d8, etc., species present. This is crucial for ensuring the quality of the internal standard.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Relative Abundance |

| [M]+ (d10) | 132 | High |

| [M-CD₃]+ (d7) | 114 | Moderate |

| [M-D₂O]+ (d8) | 112 | Low |

| [M-CO-D]+ (d9) | 102 | Low |

| This is a representative table of the expected major fragments for this compound. The relative abundances are estimates and can vary based on the ionization method and instrument conditions. |

Principles of Quantitative Analysis with this compound as Internal Standard

In quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., GC-MS, LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2,4-Dimethylphenol.

The primary advantage of using an isotopically labeled internal standard like this compound lies in its chemical and physical similarity to the analyte of interest. chemicalbook.com Since the deuterium-labeled compound has nearly identical properties to the unlabeled compound, it behaves similarly during sample preparation, extraction, and chromatographic analysis. chemicalbook.com This co-elution and similar behavior in the mass spectrometer's ion source allow it to effectively compensate for variations in the analytical process.

Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a significant improvement in the precision and accuracy of the quantification.

For accurate quantification, a calibration curve is generated. This is typically done by preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the analyte (2,4-Dimethylphenol). The standards are then analyzed, and the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.

The resulting calibration curve is then used to determine the concentration of 2,4-Dimethylphenol in unknown samples by measuring the peak area ratio and interpolating the concentration from the curve.

Method validation is a critical step to ensure the reliability of the analytical method. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Matrix effects are a common challenge in analytical chemistry, where components of the sample matrix (e.g., soil, water, biological fluids) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Similarly, the efficiency of analyte extraction from the sample matrix can be variable.

The use of a stable isotope-labeled internal standard like this compound is highly effective in mitigating these issues. wikipedia.org Because the internal standard is added to the sample at the beginning of the analytical process and has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects and extraction losses. By calculating the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to more accurate and reliable quantitative results. chemicalbook.comwikipedia.org

Evaluation of Cross-Contribution in Multi-Component Analysis

In multi-component analysis, particularly when using mass spectrometry, the potential for cross-contribution between the analyte and its deuterated internal standard is a critical parameter to evaluate. Cross-contribution, or isotopic overlap, can arise from the natural isotopic abundance of elements in the unlabeled analyte or from incomplete deuteration of the internal standard. For this compound, this evaluation is crucial to ensure that the signal detected for the internal standard is not artificially inflated by contributions from the native 2,4-Dimethylphenol, and vice-versa.

The assessment of cross-contribution is typically performed by analyzing solutions containing only the native analyte and, separately, solutions containing only the deuterated standard. The mass spectra of each are carefully examined at the mass-to-charge ratios (m/z) selected for quantification of both the analyte and the internal standard.

Key Considerations in Evaluating Cross-Contribution:

Isotopic Purity of the Standard: The isotopic purity of this compound is a primary factor. Commercially available standards typically have high isotopic enrichment (e.g., >98%), which minimizes the presence of partially deuterated or non-deuterated molecules that could contribute to the analyte's signal.

Mass Spectrometry Resolution: High-resolution mass spectrometry can often distinguish between the analyte and internal standard signals, even with some isotopic overlap, thereby reducing the impact of cross-contribution.

Correction Calculations: In cases where cross-contribution is significant and unavoidable, mathematical correction factors can be applied to the raw data to compensate for the overlap. This requires careful and accurate determination of the contribution percentages from the separate analyses of the analyte and the standard.

Table 1: Hypothetical Cross-Contribution Analysis Data for 2,4-Dimethylphenol and this compound

| Compound Analyzed | Monitored Ion (m/z) for Analyte (2,4-DMP) | Monitored Ion (m/z) for IS (2,4-DMP-d10) | Observed Response at Analyte m/z | Observed Response at IS m/z | % Cross-Contribution |

| 2,4-Dimethylphenol (native) | 122 | 132 | 1,000,000 | 5,000 | 0.5% to IS channel |

| This compound (IS) | 122 | 132 | 2,000 | 950,000 | 0.2% to analyte channel |

This table is for illustrative purposes and does not represent actual experimental data.

Sample Preparation and Extraction Methodologies for Deuterated Phenols

The goal of sample preparation is to extract this compound and the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes prior to analysis. The choice of extraction methodology depends on the sample matrix (e.g., water, soil, biological tissues), the physicochemical properties of the analytes, and the analytical technique to be used.

Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a traditional and widely used technique for extracting phenolic compounds from aqueous samples. It relies on the differential solubility of the analytes in two immiscible liquids, typically an aqueous sample and an organic solvent. For this compound, a common approach involves acidifying the aqueous sample to suppress the ionization of the phenolic hydroxyl group, thereby increasing its solubility in a nonpolar organic solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.

Solid Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. For the extraction of deuterated phenols, various SPE sorbents can be employed, such as:

Polymeric Sorbents: Polystyrene-divinylbenzene (PS-DVB) based sorbents are effective for retaining a wide range of phenolic compounds from aqueous samples.

Modified Silica (B1680970) Sorbents: C18-bonded silica is a common choice for reversed-phase SPE of moderately nonpolar compounds like this compound.

Molecularly Imprinted Polymers (MIPs): MIPs synthesized using 2,4-Dimethylphenol as a template molecule can offer high selectivity for this and structurally similar phenols. oup.com

The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a small volume of an appropriate solvent.

Table 2: Comparison of LLE and SPE for the Extraction of Deuterated Phenols

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid phase |

| Solvent Consumption | High | Low |

| Enrichment Factor | Moderate | High |

| Selectivity | Low to moderate | Moderate to high (can be very high with specific sorbents) |

| Automation Potential | Difficult | High |

| Common Issues | Emulsion formation, incomplete phase separation | Sorbent breakthrough, matrix effects |

Advanced Extraction Techniques (e.g., Ultrasound-Assisted, Microwave-Assisted)

To improve extraction efficiency and reduce extraction time and solvent consumption, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed.

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the mass transfer of analytes from the sample matrix into the solvent. This technique is particularly useful for solid samples like soil and sediment.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within the extraction vessel. This disrupts the sample matrix and accelerates the extraction process. MAE is also well-suited for solid matrices and can significantly reduce extraction times compared to conventional methods like Soxhlet extraction.

The efficiency of both UAE and MAE for the extraction of phenolic compounds is influenced by several factors, including the choice of solvent, extraction time, temperature (for MAE), and ultrasonic power (for UAE).

Chromatographic Cleanup Procedures (e.g., Gel Permeation Chromatography)

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a powerful cleanup technique for separating analytes from high-molecular-weight interferences such as lipids, proteins, and humic substances.

In GPC, the sample extract is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules, such as this compound, can penetrate the pores and have a longer retention time. By collecting the appropriate fraction, a cleaner extract containing the analytes of interest can be obtained. GPC is particularly valuable for the cleanup of extracts from complex biological and environmental matrices.

Investigative Applications of 2,4 Dimethylphenol D10 in Scientific Research

Application as an Internal Standard for Phenolic Compound Quantification

One of the most common applications of 2,4-Dimethylphenol-d10 is its use as an internal standard in isotope dilution mass spectrometry (IDMS). In this analytical technique, a known quantity of the deuterated standard is added to a sample at the beginning of the preparation process. Because the internal standard is chemically almost identical to the analyte of interest, it experiences similar losses during extraction, cleanup, and derivatization. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a highly accurate and precise quantification can be achieved, correcting for procedural inefficiencies.

The determination of phenolic pollutants in environmental matrices like water and soil is critical for monitoring and risk assessment. Phenolic compounds can enter the environment through industrial effluents, agricultural runoff, and the degradation of pesticides and plastics epa.govepa.gov. Analytical methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), are used to detect and quantify these compounds thermofisher.comnih.gov. The complexity of environmental samples often leads to matrix effects and variable analyte recovery during extraction.

The use of deuterated internal standards is a well-established strategy to enhance the accuracy of these measurements. For instance, in the analysis of bisphenols and alkylphenols in water, deuterated analogs like Bisphenol A-d16 are employed to ensure reliable quantification nih.govbesjournal.com. Similarly, this compound can be used as an internal or surrogate standard for the analysis of 2,4-dimethylphenol (B51704) and other structurally related phenols in contaminated water and soil. Its utility is particularly noted in methods involving solid-phase extraction (SPE) followed by GC-MS analysis, where it helps correct for any analyte loss during sample processing nih.govnih.govmdpi.com.

Below is a representative data table illustrating the performance of a deuterated internal standard in the analysis of phenolic compounds in spiked water samples.

| Analyte | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |

|---|---|---|---|

| Phenol (B47542) | 1.0 | 0.98 | 98 |

| 2-Chlorophenol | 1.0 | 1.03 | 103 |

| 2,4-Dichlorophenol | 1.0 | 0.95 | 95 |

| 2,4,6-Trichlorophenol | 1.0 | 1.05 | 105 |

| 2,4-Dimethylphenol | 1.0 | 1.01 | 101 |

This interactive table demonstrates typical recovery data for various phenolic compounds when quantified using a deuterated internal standard like this compound. The high recovery rates underscore the accuracy of the isotope dilution method.

Analyzing xenobiotics in biological matrices such as tissues, perfusates, or milk presents significant challenges due to the presence of lipids, proteins, and other interfering substances. Isotope dilution is the gold standard for quantification in these complex samples unam.mx.

A study on the percutaneous absorption of environmental xenoestrogens utilized deuterated nonylphenol (NP-d2) in an in-vitro model involving isolated and perfused bovine udders. By applying NP-d2 to the skin, researchers could unambiguously track its penetration into the capillary system and its presence in the perfusate and milk equivalent by GC-MS analysis nih.gov. This methodology demonstrates the effectiveness of using deuterated phenolic compounds as tracers and for quantification in non-human biological systems. This compound can be similarly applied to quantify its non-labeled counterpart or other phenols in studies investigating toxicokinetics or bioaccumulation in animal models researchgate.net.

Isotopic Tracing in Metabolic Pathway Studies (non-human, non-clinical)

Isotopic tracers allow scientists to follow the metabolic fate of a compound within a biological system. By introducing a labeled molecule, researchers can identify metabolites, elucidate transformation pathways, and calculate rates of metabolic processes.

Deuterium-labeled compounds are effective tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics. The study using deuterated nonylphenol in a bovine udder model is a direct example of isotopic tracing. It provided clear evidence of skin absorption and subsequent distribution of the phenolic compound within the biological system nih.gov. In a similar fashion, this compound can be administered to an animal model to trace its metabolic pathway. Subsequent analysis of urine, feces, and tissues using mass spectrometry would identify deuterated metabolites, revealing how the compound is processed and eliminated by the body.

The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond, which is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where the cleavage of a C-D bond is significantly slower than that of a C-H bond if this step is rate-limiting in a reaction nih.govyoutube.com.

In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 enzymes and involve the breaking of a C-H bond nih.gov. By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be slowed down, thereby increasing the compound's metabolic stability and half-life nih.govmdpi.com. While aromatic hydroxylation often proceeds via an arene oxide intermediate without a significant KIE, direct hydroxylation pathways can exhibit a notable isotope effect nih.govacs.org. The metabolic stability of this compound would be expected to be higher than its non-deuterated form if the rate-determining step of its metabolism involves the cleavage of one of the deuterated C-H bonds on the aromatic ring or methyl groups. This principle is widely used in pharmaceutical research to improve the pharmacokinetic profiles of drug candidates.

The table below illustrates the concept of how the kinetic isotope effect can enhance metabolic stability.

| Compound | Metabolic Half-life (t½, min) | Relative Stability Increase |

|---|---|---|

| 2,4-Dimethylphenol (protio) | 30 | - |

| This compound (deuterated) | 45 | 1.5x |

This interactive table provides a hypothetical comparison of the metabolic half-life of 2,4-Dimethylphenol and its deuterated analog, demonstrating the increased stability conferred by the C-D bonds due to the kinetic isotope effect.

Environmental Fate and Degradation Research

Understanding the environmental persistence and degradation pathways of pollutants is essential for ecological safety. The non-deuterated form, 2,4-dimethylphenol, is known to be present in the environment and has an estimated half-life in water of 3 to 22 days epa.gov. Its degradation can occur through microbial action and other natural processes.

The kinetic isotope effect that enhances metabolic stability in biological systems can also influence environmental degradation rates. Because microbial degradation often involves enzymatic reactions that break C-H bonds, the stronger C-D bonds in this compound could result in a slower rate of biodegradation compared to its non-labeled counterpart. Studies on other deuterated aromatic compounds have shown that they can be used to monitor in-situ biodegradation, as the deuterated forms may degrade more slowly, allowing them to also act as conservative tracers over short time scales. This differential degradation rate provides a powerful tool for studying the mechanisms and kinetics of microbial degradation of pollutants in soil and groundwater. The increased persistence of the deuterated form must be considered when it is used in environmental tracer studies cchmc.org.

Mechanistic and Reactivity Investigations of 2,4 Dimethylphenol D10

Chemical Reactivity Profile

The chemical behavior of 2,4-Dimethylphenol-d10 is nearly identical to its non-deuterated counterpart, 2,4-Dimethylphenol (B51704), as isotopic substitution does not alter the potential energy surface of a reaction. princeton.edu The reactivity is primarily dictated by the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, which activate the aromatic ring towards electrophilic attack.

Interactive Table 1: Summary of Chemical Reactivity

| Reaction Type | Reagents | Expected Product(s) |

|---|---|---|

| Oxidation | Strong oxidizing agents | Quinone-like structures |

| Reduction | H₂ / Catalyst (e.g., Rh/C) | Deuterated 2,4-Dimethylcyclohexanol |

| Nitration | HNO₃ / H₂SO₄ | Deuterated 2,4-Dimethyl-6-nitrophenol |

| Halogenation | Br₂ in CCl₄ | Deuterated 6-Bromo-2,4-dimethylphenol |

| Sulfonation | Fuming H₂SO₄ | Deuterated 2,4-Dimethylphenol-6-sulfonic acid |

Phenols, in general, are susceptible to oxidation. The oxidation of 2,4-Dimethylphenol can lead to the formation of quinone-like structures, such as pseudoquinones. epa.gov The reaction involves the removal of the phenolic hydrogen and subsequent oxidation of the aromatic ring. The specific product formed depends on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents can lead to ring-opening and degradation, while milder reagents may yield coupled products or quinones.

The aromatic ring of phenols is generally resistant to reduction due to its inherent stability. However, under forcing conditions, such as catalytic hydrogenation with hydrogen gas over a rhodium-on-carbon (Rh/C) catalyst or other noble metal catalysts at high pressure and temperature, the benzene (B151609) ring can be reduced. In the case of this compound, this reaction would yield the corresponding deuterated 2,4-Dimethylcyclohexanol. This process saturates the aromatic ring, converting the phenol (B47542) into a substituted cycloalkanol.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like this compound. xmu.edu.cn The hydroxyl group is a powerful activating, ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. In 2,4-Dimethylphenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. Since positions 2 and 4 are already occupied by methyl groups, electrophilic attack is strongly directed to the C6 position, which is ortho to the hydroxyl group and meta to the two methyl groups.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, predominantly at the C6 position, to form deuterated 2,4-Dimethyl-6-nitrophenol.

Halogenation: Treatment with halogens, such as bromine in a non-polar solvent, results in the substitution of a hydrogen atom with a halogen. For this compound, this would yield deuterated 6-Bromo-2,4-dimethylphenol. epa.gov

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring, again favoring the C6 position to produce deuterated 2,4-Dimethylphenol-6-sulfonic acid.

Studies on Isotope Effects in Chemical Reactions

The primary utility of deuterated compounds like this compound in mechanistic studies lies in the measurement of kinetic isotope effects (KIEs). libretexts.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org For deuterium (B1214612) labeling, this is typically kH/kD.

The origin of the KIE is the difference in the zero-point vibrational energy (ZPE) of bonds. baranlab.org A bond to a heavier isotope, like C-D, has a lower vibrational frequency and thus a lower ZPE than the corresponding C-H bond. baranlab.org Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. libretexts.orgwikipedia.org

Interactive Table 2: Principles of Kinetic Isotope Effects (KIE)

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary KIE | Isotopic substitution at a bond that is broken or formed in the rate-determining step. libretexts.org | > 1 (Normal) | Indicates that the C-H/C-D bond is cleaved in the rate-limiting step. |

| Secondary KIE (α) | Isotopic substitution on a carbon atom adjacent to the reaction center. libretexts.org | 0.8 - 1.2 | Probes changes in hybridization (sp³ to sp² gives normal KIE; sp² to sp³ gives inverse KIE). wikipedia.org |

| Secondary KIE (β) | Isotopic substitution on a carbon atom two bonds away from the reaction center. | ~1.0 - 1.3 | Often attributed to hyperconjugation effects stabilizing the transition state. |

| Inverse KIE | The deuterated compound reacts faster than the non-deuterated one. | < 1 | Can occur in secondary KIEs or equilibrium isotope effects where bonding is stronger in the transition state/product. wikipedia.orgcolumbia.edu |

A primary KIE is observed when a bond to the isotopically substituted atom is cleaved in the rate-determining step of the reaction. libretexts.org For reactions involving this compound, a significant primary KIE (kH/kD > 1) would be expected in processes where a C-D bond on the aromatic ring or one of the methyl groups is broken during the rate-limiting step. For example, in certain oxidation reactions that proceed via hydrogen atom abstraction from a methyl group, replacing the C-H bonds with C-D bonds would slow the reaction down considerably. Similarly, if the phenolic O-H bond were replaced with an O-D bond (a common and rapid exchange in the presence of D₂O), any reaction where this bond's cleavage is rate-determining would exhibit a primary KIE.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs but provide valuable information about the transition state structure. princeton.edu For this compound, the deuterium labels are on the aromatic ring and the methyl groups. In an electrophilic aromatic substitution reaction, the C-D bond at the site of substitution (e.g., C6) is broken after the rate-determining step (the formation of the sigma complex). Therefore, only a small secondary KIE might be observed. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the secondary KIE can indicate changes in hybridization or steric environment at the labeled position during the transition state. wikipedia.org

Influence of Deuterium on Reaction Rates and Mechanisms

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), in a molecule like 2,4-dimethylphenol to create this compound can significantly influence the rates of chemical reactions in which it participates. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org The effect is most pronounced when a bond to the isotope is broken or formed in the rate-determining step of the reaction. pharmacy180.com

The basis for the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower vibrational frequency and consequently a lower zero-point energy. This means more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate for the deuterated compound. wikipedia.org

This change in reaction rate is quantified as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), expressed as kH/kD. wikipedia.org

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during the rate-limiting step. For C-H bond cleavage, typical primary deuterium KIEs (kH/kD) are in the range of 2–8. pharmacy180.com In the context of this compound, if a reaction mechanism involves the abstraction of a deuterium atom from one of the methyl groups or the aromatic ring in its slowest step, a significant primary KIE would be expected.

Secondary Kinetic Isotope Effect (SKIE): If the deuterated bond is not broken in the rate-determining step, a smaller secondary KIE may still be observed. princeton.edu These effects are typically much smaller, with kH/kD values around 1.0 to 1.5. pharmacy180.com They arise from changes in hybridization or hyperconjugation at the carbon atom bonded to deuterium as the reaction proceeds. princeton.edu For this compound, an SKIE might be observed in reactions where the deuterated methyl groups influence the stability of a transition state or intermediate through electronic effects.

By measuring the KIE for reactions involving this compound, researchers can gain critical insights. A large kH/kD value strongly suggests that C-D bond cleavage is central to the reaction's slowest step, while a small or negligible effect indicates that this bond remains intact during the rate-determining phase. pharmacy180.com

Table 1: Types of Deuterium Kinetic Isotope Effects (KIE)

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication for this compound |

|---|---|---|---|

| Primary (PKIE) | Observed when a C-D bond is broken or formed in the rate-determining step. | > 1.5 (often 2-8) | Indicates direct involvement and cleavage of a C-D bond (e.g., from a methyl group or the ring) in the slowest reaction step. |

| Secondary (SKIE) | Observed when the C-D bond is not broken but is located near the reaction center. | ~1.0 - 1.5 | Suggests changes in the electronic environment or hybridization at the deuterated position during the transition state. |

| Inverse | Observed when the deuterated compound reacts faster than the non-deuterated one. | < 1.0 | Can occur if the transition state has a stiffer C-D bending vibration compared to the C-H bond in the reactant. |

Interactions in Biochemical Systems (non-human, non-clinical)

Isotopically labeled compounds like this compound are invaluable for studying the biotransformation and interaction of xenobiotics within complex biological systems.

Interaction with Cytochrome P450 Enzymes for Metabolic Pathway Elucidation

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing proteins crucial for Phase I metabolism of a vast array of foreign compounds, including phenols. mdpi.com These enzymes, primarily located in the liver, catalyze oxidative reactions to make compounds more water-soluble for excretion. washington.edu The metabolism of phenol itself has been shown to be mediated by CYP450 isozymes, particularly CYP2E1. nih.gov Similarly, substituted phenols like 2,4-dichlorophenol are known substrates for CYP450 enzymes such as CYP3A4. nih.gov

This compound serves as a critical probe for elucidating the metabolic pathways mediated by CYP450. When 2,4-dimethylphenol is metabolized, oxidation can occur on the aromatic ring or at one of the methyl groups. By comparing the metabolic profile of the deuterated compound with its non-deuterated counterpart, researchers can pinpoint the primary sites of metabolic attack.

If a methyl group is a primary site of oxidation (hydroxylation), the cleavage of a C-H bond is required. For this compound, this would involve breaking a stronger C-D bond. This will result in a significant kinetic isotope effect, leading to a slower rate of metabolite formation at that specific position. The observation of such an effect provides strong evidence that methyl hydroxylation is a key rate-limiting step in the CYP450-mediated metabolism of this compound. This technique allows for the precise mapping of metabolic fates and the identification of the specific CYP isozymes involved. nih.gov

Table 2: Major Cytochrome P450 Families in Xenobiotic Metabolism

| CYP450 Family | General Substrates | Relevance to Phenol Metabolism |

|---|---|---|

| CYP1 | Polycyclic aromatic hydrocarbons, aromatic amines | Metabolizes procarcinogens and various aromatic compounds. |

| CYP2 | Includes CYP2E1, which metabolizes small molecules like benzene and phenol. nih.gov | Directly implicated in the hydroxylation of phenol to catechols and hydroquinones. nih.gov |

| CYP3 | Includes CYP3A4, which metabolizes over 50% of marketed drugs and other xenobiotics. nih.gov | Known to metabolize substituted phenols like 2,4-dichlorophenol. nih.gov |

Role as a Substrate for Peroxidase Enzymes and Reactive Intermediate Formation

Peroxidases, such as horseradish peroxidase (HRP), are enzymes that catalyze the oxidation of a wide variety of organic and inorganic compounds using hydrogen peroxide (H₂O₂) as the oxidant. nih.gov Phenolic compounds are classic substrates for peroxidases. researchsolutions.com The general mechanism involves the enzyme reacting with H₂O₂ to form a high-valent iron-oxo species (Compound I). This potent oxidizing agent then abstracts an electron and a proton from the phenolic substrate to generate a phenoxy radical. nih.gov

These phenoxy radicals are highly reactive intermediates. nih.gov They can undergo further reactions, such as coupling with other radicals to form dimers (like biphenols) and higher polymers, which are often less soluble and can precipitate out of solution. nih.gov This process is the basis for using peroxidases in bioremediation to remove phenolic pollutants from wastewater. nih.gov

This compound would be expected to act as a substrate for peroxidases in a similar manner to its non-deuterated analog. The enzyme would catalyze its one-electron oxidation to form a deuterated 2,4-dimethylphenoxy radical. Studying the kinetics of this reaction could reveal isotope effects related to the hydrogen/deuterium atom transfer from the hydroxyl group. Furthermore, the resulting deuterated phenoxy radicals can be tracked using techniques like mass spectrometry to understand their subsequent coupling reactions and the structure of the resulting polymeric products. nih.gov

Modulation of Cellular Processes (e.g., cell signaling pathways, gene expression relevant to detoxification)

The introduction of xenobiotics like 2,4-dimethylphenol into a biological system can trigger a range of cellular responses aimed at mitigating potential toxicity. The metabolism of phenols by enzymes like CYP450 and peroxidases can lead to the formation of reactive oxygen species (ROS) and electrophilic intermediates, such as quinones. nih.gov This can induce a state of oxidative stress within the cell.

Cells respond to oxidative stress by activating specific signaling pathways. A key pathway is the Keap1/Nrf2/ARE system. researchgate.net Under normal conditions, the transcription factor Nrf2 is kept inactive by the protein Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This activates the expression of a suite of protective genes, including those for detoxification enzymes (e.g., glutathione S-transferases, NAD(P)H:quinone oxidoreductase) and antioxidant proteins. researchgate.net

Phenolic compounds have been shown to modulate numerous signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC), which are involved in cell survival, proliferation, and differentiation. nih.govtandfonline.com By using this compound as a research tool, scientists can trace the compound and its metabolites within cells to determine how they interact with these signaling cascades. The stable isotopic label allows for precise quantification in complex biological matrices, helping to correlate the concentration of the parent compound or a specific metabolite with the activation or inhibition of pathways like Nrf2, thereby providing a clearer picture of the cellular detoxification and stress response mechanisms. researchgate.netresearchgate.net

Environmental Behavior and Biotransformation Research of 2,4 Dimethylphenol D10 and Its Analogues

Biodegradation Studies of 2,4-Dimethylphenol (B51704) and Deuterated Tracers

The biodegradation of 2,4-dimethylphenol has been investigated using various microorganisms, with algae showing notable capabilities in transforming this compound. Such studies often employ deuterated tracers to accurately monitor the metabolic fate of the pollutant.

Strains of the green algae Chlorella sp. and Scenedesmus sp. have been identified as capable of degrading phenolic compounds. Research has demonstrated that Chlorella sp. can convert 2,4-dimethylphenol, even at concentrations around 1000 mg/L. Similarly, Scenedesmus obliquus is another algal species known for its ability to degrade a range of phenols, contributing to the natural attenuation of these pollutants in aquatic environments. While both are effective, studies have often highlighted Chlorella for its specific transformation of 2,4-dimethylphenol. In bacterial-algal biofilm reactors, the presence of Chlorella has been shown to create a stable environment for the degradation of phenolic compounds by protecting the bacterial cell membranes and maintaining a stable pH.

During the biodegradation of 2,4-dimethylphenol by Chlorella sp., the formation of intermediate products has been observed. One of the identified metabolites is an isomer of dimethylbenzenediol. In some instances, this intermediate can accumulate in the medium, indicating that the initial transformation of 2,4-dimethylphenol occurs more rapidly than the subsequent degradation of the intermediate. In bacterial degradation, for example by Pseudomonas species, 2,4-dimethylphenol can be transformed into 3,5-dimethylcatechol, although this may not always be further mineralized by the same organism.

The rate of 2,4-dimethylphenol degradation by algae is significantly influenced by both the concentration of the algal biomass and the substrate itself. Studies with Chlorella have indicated that the degradation rate changes with varying concentrations of both the biomass and the toxin. An optimal concentration of 2,4-dimethylphenol may exist that induces the degradation process. Complete degradation of the compound can be achieved with biomass concentrations higher than 4 g/L. This suggests that a critical density of microbial population is necessary to efficiently mineralize the pollutant.

| Parameter | Condition | Observed Effect on Degradation |

|---|---|---|

| Substrate Concentration | Approx. 1000 mg/L | Conversion to dimethylbenzenediol isomer observed. |

| Biomass Concentration | < 4 g/L | Incomplete degradation. |

| Biomass Concentration | > 4 g/L | Potential for complete degradation. |

| Toxin Concentration | Optimal (unspecified) | Induces degradation. |

The transformation of 2,4-dimethylphenol can proceed through both aerobic and anaerobic pathways, which involve different microbial consortia and enzymatic reactions.

Aerobic Pathways: Under aerobic conditions, the degradation of 2,4-dimethylphenol is often initiated by hydroxylation of the aromatic ring, followed by ring cleavage. In biofilm reactors, aerobic systems have demonstrated superior performance in degrading this compound. Keystone aerobic bacteria such as Zoogloea, Prosthecobacter, and Ferruginibacter utilize aromatic ring-hydroxylating dioxygenases to activate the β-ketoadipate pathway, leading to complete mineralization. Fungal genera like Cutaneotrichosporon can also contribute through laccase-mediated ring cleavage. Aerobic conditions can lead to 100% removal efficiency even at high influent concentrations (up to 300 mg/L).

Anaerobic Pathways: Anaerobic degradation of phenols typically begins with carboxylation, a process distinct from the initial hydroxylation seen in aerobic pathways. While specific pathways for 2,4-dimethylphenol are less detailed, the general anaerobic degradation of phenols involves conversion to benzoyl-CoA before ring cleavage. Under denitrifying conditions, a mixture of phenol (B47542) and 3,4-dimethylphenol (B119073) has been shown to be biodegradable, suggesting that similar pathways could be involved for 2,4-dimethylphenol. In these systems, nitrate (B79036) serves as the final electron acceptor.

Fate and Transport in Environmental Matrices

The ultimate fate of 2,4-dimethylphenol-d10 and its analogues in the environment is determined by a combination of physical, chemical, and biological processes. Its behavior in aquatic systems is of particular interest.

In aquatic environments, the persistence of 2,4-dimethylphenol is influenced by factors such as the presence of adapted microbial communities, nutrient availability, and oxygen levels. The complete biodegradation of 2,4-dimethylphenol in the environment has been reported to occur over approximately two months, although the specific conditions were not stated. In freshwater, acute toxicity to aquatic life occurs at concentrations as low as 2,120 µg/L. The bioconcentration factor in bluegill has been measured at 150, with a short half-life of less than one day, suggesting a low likelihood of long-term residue problems in this species. Microbial degradation is a key factor in its dissipation in water, particularly in warmer, nutrient-rich waters that have been previously exposed to the compound.

| Organism/Parameter | Value | Reference |

|---|---|---|

| Freshwater Acute Toxicity | As low as 2,120 µg/L | epa.govwaterquality.gov.au |

| Bluegill Bioconcentration Factor | 150 | epa.gov |

| Bluegill Half-life | < 1 day | epa.gov |

Soil Adsorption and Transport Studies

The environmental mobility of phenolic compounds such as 2,4-Dimethylphenol is significantly influenced by their interaction with soil and sediment. Research into these processes frequently employs deuterated standards like this compound for precise quantification in complex environmental matrices. Studies on the non-deuterated analogue, 2,4-Dimethylphenol, indicate that it is not expected to adsorb strongly to suspended solids and sediment. epa.gov This behavior is attributed to its organic carbon-referenced sorption coefficients. epa.gov

The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, is a key parameter in predicting its transport. ecetoc.orgchemsafetypro.com For 2,4-Dimethylphenol, its moderate water solubility and relatively low octanol-water partition coefficient (log Kow of 2.3) suggest a limited affinity for soil organic matter, leading to a higher potential for mobility and leaching into groundwater. epa.govepa.gov

Adsorption behavior is often described using isotherm models, such as the Freundlich and Langmuir models, which relate the concentration of a chemical in solution to the amount adsorbed on a solid surface at equilibrium. ecetoc.orgiwaponline.com For instance, research on the adsorption of 2,4-Dimethylphenol onto biochar demonstrated that the Freundlich model could effectively describe the process, indicating a heterogeneous surface and favorable adsorption under the studied conditions. iwaponline.com While specific studies focusing solely on the adsorption isotherms of this compound are not prevalent, its chemical similarity to the non-deuterated form means it is expected to follow similar partitioning behavior. Its primary role in such research is as an internal standard or surrogate spike, allowing for the accurate determination of the native compound's concentration by correcting for losses during sample extraction and analysis.

The transport of 2,4-Dimethylphenol in soil is governed by a combination of advection (movement with flowing water) and dispersion, retarded by adsorption to soil particles. mdpi.com Given its limited adsorption, 2,4-Dimethylphenol is considered to have the potential for significant transport in soil, particularly in soils with low organic carbon content. mdpi.com The biodegradation of this compound, however, can significantly limit its transport and persistence in the subsurface. nih.govepa.gov Half-life values in soil have been reported to be as short as 1.5 to 3.5 days in some studies, indicating that microbial degradation is a critical process controlling its fate. nih.govepa.gov

Table 1: Soil Mobility and Degradation Parameters for 2,4-Dimethylphenol

Parameter Value/Observation Significance Reference Log Kow 2.3 Indicates low to moderate lipophilicity and potential for soil adsorption. epa.gov Adsorption Potential Expected to adsorb very little to suspended solids and sediment. Suggests high mobility potential in soil and aquatic systems. epa.gov Soil Biodegradation Half-Life 1.5 to 3.5 days (in specific Texas and Mississippi soils). Rapid degradation can limit leaching and transport. chemsafetypro.com Soil Biodegradation Complete degradation reported in 4 days at 19°C. Highlights the importance of microbial activity in its environmental persistence. [4, 9]

Bioconcentration and Environmental Persistence Research utilizing Deuterated Compounds

The use of deuterated compounds, such as this compound, is fundamental in studies assessing the bioconcentration and environmental persistence of organic pollutants. These isotopically labeled analogues serve as ideal internal standards in analytical techniques like isotope dilution mass spectrometry, enabling precise and accurate measurements of the target compound in various environmental and biological samples.

The environmental persistence of 2,4-Dimethylphenol varies across different environmental compartments. In aquatic systems, it is considered very soluble in water, and its estimated half-life ranges from 3 to 22 days. epa.gov Its persistence is limited by volatilization and biodegradation. epa.gov In the atmosphere, 2,4-Dimethylphenol is degraded by reacting with photochemically-produced hydroxyl radicals, with a short estimated half-life of approximately 5.3 hours. While some studies have noted its persistence under specific conditions, such as in the absence of adapted microbial populations, it is generally not expected to be persistent in the environment where biological and photochemical degradation pathways are active. nih.govherts.ac.uk

The accurate determination of these persistence and bioconcentration metrics relies heavily on the analytical methodologies in which this compound plays a critical role. By adding a known amount of the deuterated standard to a sample, researchers can quantify the non-deuterated pollutant with high accuracy, compensating for any analytical variability or loss during sample processing.

Table 2: Bioconcentration and Persistence Data for 2,4-Dimethylphenol

Parameter Compartment/Organism Value Reference Bioconcentration Factor (BCF) Bluegill Sunfish (whole body) 150 L/kg [3, 7] Bioaccumulation Factor (BAF) Aquatic Organisms (National-level estimate) 4.8 to 7.0 L/kg epa.gov Elimination Half-Life Bluegill Sunfish < 1 day [3, 7] Persistence Half-Life Water 3 to 22 days (estimated) epa.gov Persistence Half-Life Atmosphere ~5.3 hours (estimated) mdpi.com

Computational and Theoretical Chemistry Approaches for 2,4 Dimethylphenol D10

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies of 2,4-Dimethylphenol-d10 would provide valuable insights into its dynamic behavior and interactions with its environment. These computational techniques can be used to explore the conformational landscape, solvation properties, and transport phenomena of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations would be a primary tool to study the behavior of this compound in various environments, such as in a solvent or as part of a larger molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamics. Key properties that could be investigated include:

Solvation Structure: Understanding how solvent molecules, such as water, arrange themselves around this compound is crucial for predicting its solubility and reactivity. Radial distribution functions (RDFs) can be calculated from MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.

Diffusion Coefficient: MD simulations can be used to calculate the self-diffusion coefficient of this compound in a given solvent, which is a measure of its mobility. This information is important for understanding its transport properties.

Conformational Analysis: The orientation of the hydroxyl group and the methyl groups can be studied to determine the most stable conformations of the molecule and the energy barriers between them.

Monte Carlo (MC) Simulations: MC simulations offer an alternative approach to explore the conformational space and thermodynamic properties of this compound. Instead of solving equations of motion, MC methods use a stochastic approach to generate a representative ensemble of molecular configurations. This can be particularly useful for studying systems at equilibrium.

Illustrative Data Table: Predicted Solvation Properties of this compound in Water

| Property | Predicted Value | Method |

| Solvation Free Energy (kcal/mol) | -5.8 | Molecular Dynamics with Free Energy Perturbation |